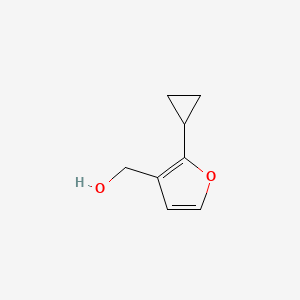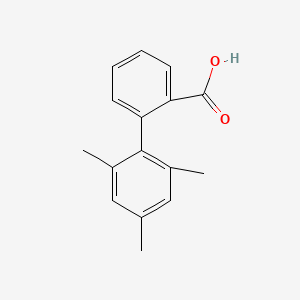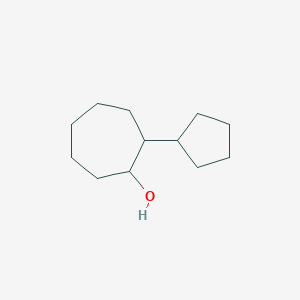
2-Cyclopentylcycloheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentylcycloheptan-1-ol is an organic compound characterized by a cyclopentyl group attached to a cycloheptanol structure. This compound is part of the broader class of cycloalkanes, which are known for their ring structures and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylcycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol . The optimal conditions for these reactions include temperatures ranging from 333.15 to 353.15 K for the addition-esterification and 323.15 to 343.15 K for the transesterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters ensures efficient production with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopentylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone, while reduction could produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopentylcycloheptan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding ring strain and conformational analysis.
Industry: Used in the production of perfumes, dyes, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclopentylcycloheptan-1-ol involves its interaction with specific molecular targets. The compound can act as an antioxidant, reducing the rate of oxidation by blocking the action of active intermediate particles such as radicals and peroxide compounds . This mechanism is crucial in preventing oxidative stress and related cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol: Similar in structure but with a smaller ring size.
Cycloheptanol: Lacks the cyclopentyl group, making it less complex.
2-Cyclopenten-1-ol: Contains a double bond, leading to different reactivity and properties.
Uniqueness
2-Cyclopentylcycloheptan-1-ol is unique due to its dual ring structure, which imparts distinct chemical and physical properties. This complexity makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H22O |
|---|---|
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
2-cyclopentylcycloheptan-1-ol |
InChI |
InChI=1S/C12H22O/c13-12-9-3-1-2-8-11(12)10-6-4-5-7-10/h10-13H,1-9H2 |
Clave InChI |
NQQHXWPXLYOLMG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(CC1)O)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


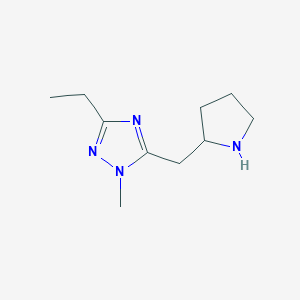
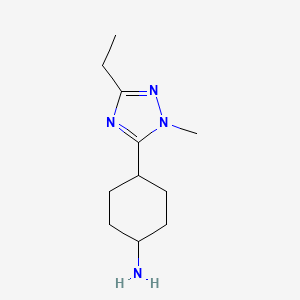
![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)
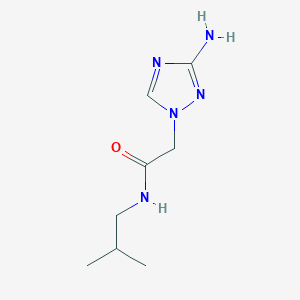
![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)
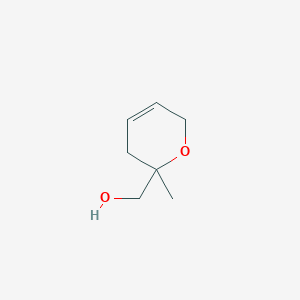
![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
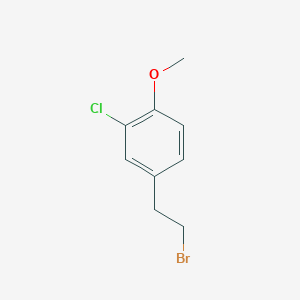
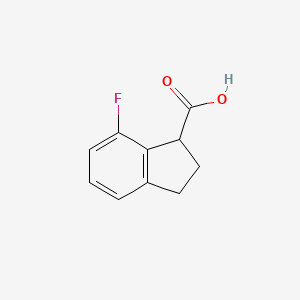
![N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide](/img/structure/B13625875.png)
